2-Propoxyethanol
Overview
Description
2-Propoxyethanol, also known as Ethylene glycol monopropyl ether or Propyl glycol, is a colorless, oily, and odorless liquid . It has the molecular formula C5H12O2 and a molecular weight of 104.15 .
Synthesis Analysis
This compound can be synthesized from 2-ethyl-1,3-dioxolane . The synthesis involves the use of hydrogen and a 5% palladium/activated carbon catalyst in ethylene glycol at 200°C under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound consists of five carbon atoms, twelve hydrogen atoms, and two oxygen atoms . The IUPAC Standard InChI is InChI=1S/C5H12O2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 .
Chemical Reactions Analysis
Ethers, such as this compound, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .
Physical and Chemical Properties Analysis
This compound has a melting point of -75°C and a boiling point of 150-153°C . It has a density of 0.913 g/mL at 25°C and a vapor pressure of 1.3 mm Hg at 20°C . It is soluble in water . The refractive index is n20/D 1.413 .
Scientific Research Applications
Vapor-Liquid Equilibrium Studies
2-Propoxyethanol, identified as a nonionic surfactant, has been studied for its properties in vapor-liquid equilibria. Research has focused on its interactions in binary systems with various hydrocarbons, revealing insights into its inter-molecular and intra-molecular associations. These studies are crucial for understanding the thermodynamic behavior of this compound in different chemical environments (Jang et al., 2009); (Kim et al., 2012).
Studies on Physical Properties
Extensive research has been conducted on the physical properties of this compound, particularly its behavior in mixtures. Studies measuring excess molar volumes and viscosities in binary mixtures with various solvents provide valuable insights into the molecular interactions and solution behavior of this compound (Pal & Bhardwaj, 2002); (Pal & Bhardwaj, 2001).
Industrial and Cleaning Applications
This compound is frequently used in industrial and household cleaning agents. Studies have investigated occupational exposure to this compound among workers using these cleaning agents, focusing on environmental and biological monitoring to assess exposure levels and potential risks (Vincent et al., 1993).
Biological Monitoring Methods
Research has also been conducted to evaluate biological monitoring methods for this compound exposure. This includes studying the applicability of various biological markers and comparing them in the context of occupational exposure, providing a deeper understanding of the health implications of working with this chemical (Jones & Cocker, 2003).
Mechanism of Action
Safety and Hazards
2-Propoxyethanol is flammable and its vapors may form explosive mixtures with air . It is harmful in contact with skin and causes serious eye irritation . It can cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective clothing and avoiding breathing its dust/fume/gas/mist/vapors/spray .
Relevant Papers
One relevant paper discusses the influence of alkyl chain length and temperature on the densities, viscosities, and speeds of sound of binary liquid mixtures of 2-Methyl-1-Butanol with alkoxyethanols, including this compound .
Properties
IUPAC Name |
2-propoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYKMVJDLWJFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24069 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34410-16-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-propyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34410-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1027500 | |
Record name | 2-Propoxyethanol | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; colorless; mild, rancid odor; floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Record name | Ethanol, 2-propoxy- | |
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Record name | Ethylene glycol monopropyl ether | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Boiling Point |
301 °F at 760 mmHg (USCG, 1999), 150-152 °C at 760 mm Hg, 149-152 °C | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Flash Point |
120 °F (USCG, 1999), 57 °C, 125 °F (OPEN CUP), 57 °C c.c. | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Record name | Ethylene glycol monopropyl ether | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Solubility |
Soluble in water, alcohol, ether, Solubility in water: miscible | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Density |
0.908 at 73 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.9112 at 20 °C/4 °C, Relative density (water = 1): 0.91 | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Vapor Density |
3.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6 | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Vapor Pressure |
3.12 [mmHg], 2.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130 | |
Record name | Ethylene glycol monopropyl ether | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Color/Form |
Volatile liquid | |
CAS No. |
2807-30-9 | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24069 | |
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Record name | Glycol monopropyl ether | |
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Record name | Ethylene glycol monopropyl ether | |
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Record name | Ethanol, 2-propoxy- | |
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Record name | 2-Propoxyethanol | |
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Record name | 2-(propyloxy)ethanol | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Melting Point |
-90 °C | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Propoxyethanol has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.
A: While the provided research papers do not contain detailed spectroscopic data, they utilize various techniques like density and viscosity measurements , refractive index measurements , and dielectric constant measurements to study its physical properties and interactions in mixtures.
A: this compound demonstrates interesting behavior in binary mixtures. It shows negative excess molar volumes when mixed with various solvents, including N,N-dimethylacetamide , 2-pyrrolidinone, N-methyl-2-pyrrolidinone, and N,N-dimethylformamide , suggesting strong intermolecular interactions and potential volume contraction.
A: Research indicates that this compound exhibits good solvating properties for various compounds like anthracene . It also acts as a co-solvent, modifying the solubility of other compounds in mixtures. For example, its addition to polyethylene polyamine-loaded MCM-41 enhances CO2 adsorption capacity .
A: Research suggests that this compound exhibits higher in vitro percutaneous absorption rates in rat skin compared to human skin . This highlights the importance of species-specific considerations in toxicological assessments.
A: Studies have shown that prolonged inhalation of structurally similar glycol ethers, like 2-Butoxyethanol, can lead to adverse health effects in animal models . This emphasizes the need for appropriate safety measures when handling this compound.
A: this compound finds use as a solvent in various industrial applications. One notable application is in anti-icing formulations for jet aircraft fuels , where its biocidal properties are also important.
A: While specific information on its degradation pathways is limited in the provided research, its use in aircraft fuel anti-icing formulations raises concerns about potential environmental release and its impact on ecosystems.
A: Research suggests that other glycol ethers, like diethylene glycol monomethyl ether, show comparable biocidal properties to this compound and could potentially serve as alternatives in applications such as anti-icing additives for aircraft fuels .
A: Various analytical techniques are employed to characterize and quantify this compound. Commonly used methods include gas chromatography for separation and detection, often in conjunction with other techniques like mass spectrometry for structural confirmation.
A: While specific validation details are not extensively discussed in the provided research, accurate and precise quantification of this compound is crucial, especially in applications like toxicological studies and environmental monitoring. Method validation should adhere to established guidelines and consider factors like matrix effects, sensitivity, and selectivity.
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